molecular formula C9H12Cl2N2O2S B14770297 N-(Azetidin-3-yl)-4-chlorobenzenesulfonamide hydrochloride

N-(Azetidin-3-yl)-4-chlorobenzenesulfonamide hydrochloride

Cat. No.: B14770297
M. Wt: 283.17 g/mol
InChI Key: HEEYQLFHRGARTG-UHFFFAOYSA-N
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Description

N-(Azetidin-3-yl)-4-chlorobenzenesulfonamide hydrochloride is a synthetic compound that belongs to the class of azetidine derivatives. Azetidine is a four-membered nitrogen-containing heterocycle, which is known for its diverse biological activities. The compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Azetidin-3-yl)-4-chlorobenzenesulfonamide hydrochloride typically involves the reaction of azetidine with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of green chemistry principles, such as solvent recycling and waste minimization, can also be incorporated to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: N-(Azetidin-3-yl)-4-chlorobenzenesulfonamide hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the azetidine ring can be opened or modified.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions include various azetidine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

N-(Azetidin-3-yl)-4-chlorobenzenesulfonamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Azetidin-3-yl)-4-chlorobenzenesulfonamide hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

    Azetidin-3-ol hydrochloride: Used as a linker in antibody-drug conjugates.

    4-(Azetidin-3-yl)benzonitrile hydrochloride: Used in the synthesis of pharmaceutical intermediates.

Uniqueness: N-(Azetidin-3-yl)-4-chlorobenzenesulfonamide hydrochloride is unique due to its specific structure, which combines the azetidine ring with a chlorobenzenesulfonamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H12Cl2N2O2S

Molecular Weight

283.17 g/mol

IUPAC Name

N-(azetidin-3-yl)-4-chlorobenzenesulfonamide;hydrochloride

InChI

InChI=1S/C9H11ClN2O2S.ClH/c10-7-1-3-9(4-2-7)15(13,14)12-8-5-11-6-8;/h1-4,8,11-12H,5-6H2;1H

InChI Key

HEEYQLFHRGARTG-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)NS(=O)(=O)C2=CC=C(C=C2)Cl.Cl

Origin of Product

United States

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